molecular formula C18H18N4O2 B2673755 (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea CAS No. 899984-11-3

(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

Cat. No.: B2673755
CAS No.: 899984-11-3
M. Wt: 322.368
InChI Key: UNWCZFMADFUZHE-LTGZKZEYSA-N
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Description

(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Applications

  • Quinazoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Studies have shown that these compounds exhibit activity against various human pathogenic microorganisms, including both bacteria and fungi, indicating their potential use in developing new antimicrobial therapies (Saravanan, Alagarsamy, & Prakash, 2015). Further research into novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues has confirmed their potent antibacterial activities against S. aureus and E. coli (Dhokale, Thakar, Bansode, & Mahadik, 2019).

Herbicidal Activities

  • The introduction of quinazoline derivatives as Protox inhibitors has opened up new avenues in herbicide development. Compounds synthesized with various pharmacophores have shown significant herbicidal activities, with some being identified as promising candidates for postemergent herbicide use in controlling broadleaf weeds in rice fields (Luo et al., 2008).

Anticancer Activities

  • Research on quinazoline derivatives has also extended into the field of cancer treatment, where several compounds have been synthesized and evaluated for their antitumor activity. These studies have led to the identification of compounds with broad-spectrum antitumor activity and selective activities towards various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Al-Suwaidan et al., 2016). Additionally, N-substituted 3-amino-1H-indazole derivatives with phenylurea moiety have shown inhibitory activity against cancer cell growth, highlighting the versatility of quinazoline derivatives in anticancer research (Kornicka et al., 2017).

Polymerization Processes

  • Quinazoline derivatives have also found applications in polymerization processes. The synthesis and characterization of these compounds have contributed to the development of new materials with potential applications in various industrial processes (Miyamoto et al., 1995).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with phenylurea in the presence of a base to form the desired product. The reaction is carried out under reflux conditions in a suitable solvent.", "Starting Materials": [ "2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "Phenylurea", "Base (e.g. sodium hydroxide)", "Solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Dissolve 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-carboxaldehyde (1.0 equiv) and phenylurea (1.2 equiv) in a suitable solvent (e.g. ethanol) and stir the mixture at room temperature for 30 minutes.", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and reflux the mixture for 4 hours.", "Step 3: Allow the reaction mixture to cool to room temperature and then filter the precipitated product.", "Step 4: Wash the product with a suitable solvent (e.g. ethanol) and dry it under vacuum to obtain the desired product, (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea." ] }

CAS No.

899984-11-3

Molecular Formula

C18H18N4O2

Molecular Weight

322.368

IUPAC Name

1-(2-oxo-3-propylquinazolin-4-yl)-3-phenylurea

InChI

InChI=1S/C18H18N4O2/c1-2-12-22-16(14-10-6-7-11-15(14)20-18(22)24)21-17(23)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,19,21,23)

InChI Key

UNWCZFMADFUZHE-LTGZKZEYSA-N

SMILES

CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3

solubility

not available

Origin of Product

United States

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